5-Ethoxybenzo[d]oxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-ethoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-3-4-8-7(5-6)11-9(10)13-8/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
URWBFWHACKXKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Benzoxazol 2 Amines
Cyclization Reactions for 2-Aminobenzoxazole (B146116) Formation
The construction of the 2-aminobenzoxazole core predominantly relies on the cyclization of o-aminophenol precursors with a source of a cyano group. These reactions involve the formation of two crucial bonds: a C-N bond from the amino group and a C-O bond from the phenolic hydroxyl group, both connecting to a single carbon atom. Various electrophilic cyanating agents have been developed to facilitate this transformation, each with distinct advantages and mechanistic pathways.
Synthesis from o-Aminophenols and Electrophilic Cyanating Agents
A primary strategy for synthesizing 2-aminobenzoxazoles involves the reaction of an appropriately substituted o-aminophenol with an electrophilic cyanating agent. acs.orgnih.gov This method provides a direct route to the desired heterocyclic system. The choice of cyanating agent is critical, influencing reaction conditions, safety, and substrate scope.
A modern and safer approach to the synthesis of 2-aminobenzoxazoles utilizes N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent. acs.orgorganic-chemistry.org This reagent is a stable, non-hazardous solid, presenting a significant advantage over highly toxic traditional reagents like cyanogen (B1215507) halides. nih.govresearchgate.net The reaction typically involves heating an o-aminophenol with NCTS in a suitable solvent, such as 1,4-dioxane, under reflux conditions. acs.orgrsc.org This method has been shown to be applicable to a wide range of substituted o-aminophenols, accommodating both electron-donating and electron-withdrawing groups to produce the corresponding 2-aminobenzoxazoles in moderate to good yields. acs.orgnih.gov One protocol describes the reaction of the o-aminophenol with 1.5 equivalents of NCTS, which is refluxed for 24–30 hours. acs.org
Another reported method employs lithium hexamethyldisilazide (LiHMDS) as a base in conjunction with NCTS, offering operational simplicity and short reaction times. organic-chemistry.org However, the reproducibility of this specific base-mediated protocol has been questioned, with some studies reporting low product yields. acs.orgnih.gov
The efficiency of NCTS-mediated cyclization is significantly enhanced by the use of a Lewis acid catalyst. acs.orgnih.gov Direct reaction with NCTS without an activator has been found to be ineffective. acs.orgnih.gov Strong Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are employed to activate the cyano group of NCTS. acs.orgnih.gov Typically, about 2 equivalents of BF₃·Et₂O are added dropwise to the reaction mixture of the o-aminophenol and NCTS in a solvent like 1,4-dioxane before heating. acs.orgnih.gov The Lewis acid coordinates to the nitrogen atom of the cyano group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of the o-aminophenol. acs.orgnih.gov This activation is a crucial step for the reaction to proceed efficiently. acs.org
Table 1: Substrate Scope of Lewis Acid-Catalyzed Cyclization of Substituted o-Aminophenols with NCTS acs.orgnih.gov
| Entry | R | Product | Yield (%) |
|---|---|---|---|
| 1 | H | Benzo[d]oxazol-2-amine | 45 |
| 2 | 5-Me | 5-Methylbenzo[d]oxazol-2-amine | 53 |
| 3 | 5-OMe | 5-Methoxybenzo[d]oxazol-2-amine | 45 |
| 4 | 5-NO₂ | 5-Nitrobenzo[d]oxazol-2-amine | 48 |
| 5 | 5-F | 5-Fluorobenzo[d]oxazol-2-amine | 55 |
| 6 | 5-Cl | 5-Chlorobenzo[d]oxazol-2-amine | 50 |
| 7 | 4-Me | 4-Methylbenzo[d]oxazol-2-amine | 60 |
| 8 | 4-Cl | 4-Chlorobenzo[d]oxazol-2-amine | 58 |
Reaction Conditions: o-aminophenol (0.9 mmol), NCTS (1.5 equiv), BF₃·Et₂O (2 equiv), 1,4-dioxane (5 mL), reflux, 25–30 h.
The mechanism for the Lewis acid-catalyzed cyclization of o-aminophenols with NCTS has been proposed based on experimental observations. acs.orgnih.gov
Activation of NCTS: The reaction initiates with the coordination of the Lewis acid (BF₃·Et₂O) to the cyano group of NCTS. This activation polarizes the C≡N bond, rendering the carbon atom highly electrophilic. acs.orgnih.gov
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the o-aminophenol's amino group performs a nucleophilic attack on the activated cyano carbon. acs.orgnih.gov
Elimination: This attack leads to the elimination of the N-phenyl-p-toluenesulfonamide anion, a stable leaving group. This step results in the formation of a protonated carbodiimide-like intermediate.
Intramolecular Cyclization: The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the electron-deficient central carbon of the intermediate. acs.orgnih.gov
Proton Transfer/Tautomerization: A final proton transfer and tautomerization during aqueous workup yield the stable aromatic 2-aminobenzoxazole product. acs.org
This proposed pathway is supported by the detection of the sulfonamide byproduct in the reaction mixture. acs.org
Alternative Cyclization Strategies for 2-Aminobenzoxazoles
While NCTS offers a safer alternative, other cyanating agents have been historically and are still occasionally used for the synthesis of 2-aminobenzoxazoles.
The most widely published method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols using a halogen cyanide, most commonly cyanogen bromide (BrCN). acs.orgnih.govresearchgate.net This reagent is highly effective and reacts with o-aminophenols to give the desired heterocyclic products, often in high yields.
However, the significant drawback of this method is the extreme toxicity and hazardous nature of cyanogen bromide, which restricts its use and necessitates stringent safety precautions. nih.govresearchgate.net This has driven the development of safer, alternative cyanating agents like NCTS. acs.orgorganic-chemistry.org
Direct 2-C Amination of Benzoxazoles
Direct C-H amination of the benzoxazole (B165842) ring at the 2-position represents an atom-economical and efficient strategy for the synthesis of 2-aminobenzoxazoles. This approach avoids the pre-functionalization of the heterocyclic core, thereby streamlining the synthetic process. Several methods have been developed, often employing transition metal catalysts or photoredox catalysis to facilitate the carbon-nitrogen bond formation.
One notable method involves a copper-catalyzed direct oxidative C-H amination of benzoxazoles. This process can utilize various nitrogen sources, including primary amines, secondary amines, and formamides. For instance, the reaction of benzoxazole with primary amines can be achieved using a copper catalyst in the presence of an oxidant. Similarly, secondary amines and formamides have been successfully coupled with benzoxazoles under copper catalysis, often with oxygen or air serving as the terminal oxidant. These reactions are typically performed under mild conditions and demonstrate good functional group tolerance.
More recently, visible-light-mediated approaches have emerged as a greener alternative. These methods often utilize an organic photosensitizer to catalyze the direct C-H amination of benzoxazoles with secondary amines under an oxygen atmosphere. The reaction proceeds through a proposed mechanism involving the generation of a reactive nitrogen-centered radical that subsequently attacks the C2 position of the benzoxazole.
While a specific example for the direct C-amination to yield 5-Ethoxybenzo[d]oxazol-2-amine is not explicitly detailed in the reviewed literature, the established protocols for substituted benzoxazoles suggest that 5-ethoxybenzoxazole could serve as a suitable substrate for these transformations. The synthesis of the parent 5-ethoxybenzoxazole can be achieved through the cyclization of 2-amino-4-ethoxyphenol with a suitable one-carbon synthon.
Rearrangement Reactions in Benzoxazole Synthesis
Rearrangement reactions provide an elegant and often powerful tool for the construction of complex molecular architectures from simpler precursors. In the context of benzoxazole synthesis, the Smiles rearrangement has proven to be a particularly valuable transformation for accessing N-substituted aminobenzoxazoles.
Smiles Rearrangement in the Formation of N-Substituted Aminobenzoxazoles
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been effectively employed in the synthesis of N-substituted aminobenzoxazoles. acs.orgnih.gov A common strategy involves the use of benzoxazole-2-thiol as a readily available starting material. acs.orgnih.gov This thiol can be activated, for example, with chloroacetyl chloride in the presence of an amine. acs.orgnih.gov This one-pot procedure allows for the efficient amination of the benzoxazole core, yielding a diverse range of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov
Mechanism of Smiles Rearrangement via Spiro Intermediates
The mechanism of the Smiles rearrangement in this context is proposed to proceed through the formation of a key spirocyclic intermediate. acs.orgnih.gov The reaction is initiated by the S-alkylation of the benzoxazole-2-thiol with the chloroacetyl chloride-amine adduct. acs.orgnih.gov This is followed by an intramolecular nucleophilic attack of the nitrogen atom of the amine onto the C2 carbon of the benzoxazole ring. acs.orgnih.gov This attack leads to the formation of a transient spiro intermediate where the nitrogen is bonded to the C2 carbon. acs.orgnih.gov Subsequent rearomatization of the benzoxazole ring and cleavage of the C-S bond, often facilitated by a base, results in the formation of the N-substituted benzoxazol-2-amine product. acs.orgnih.gov
Scope and Limitations of Rearrangement Protocols
The Smiles rearrangement protocol for the synthesis of N-substituted aminobenzoxazoles exhibits a broad substrate scope. acs.orgnih.gov A variety of primary and secondary amines, including aliphatic, aromatic, and cyclic amines, can be successfully employed. acs.orgnih.gov The reaction generally proceeds in good to excellent yields and is tolerant of a range of functional groups on both the amine and the benzoxazole scaffold. acs.orgnih.gov
However, the reaction does have some limitations. Sterically hindered amines may react more slowly or give lower yields of the desired product. acs.orgnih.gov In some cases, with certain substrates or reaction conditions, side reactions such as the formation of disulfides from the starting benzoxazole-2-thiol have been observed. acs.orgnih.gov The choice of base and solvent can also be critical to the success and selectivity of the rearrangement. acs.orgnih.gov
Post-Synthetic Functionalization and Derivatization of Benzoxazol-2-amines
Following the initial synthesis of the benzoxazol-2-amine core, further functionalization and derivatization can be carried out to generate a library of analogues with diverse properties. N-alkylation of the 2-amino group is a common post-synthetic modification.
N-Alkylation of 2-Aminobenzoxazoles
The N-alkylation of 2-aminobenzoxazoles can be achieved through various standard synthetic methods. A common approach involves the reaction of the 2-aminobenzoxazole with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent over-alkylation and to ensure a clean reaction.
For the synthesis of N-alkylated 2-aminobenzoxazoles, a robust and scalable metal-free protocol has been developed. This method utilizes benzoxazole-2-thiol as the starting material, which is first methylated at the thiol group. This intermediate then undergoes a smooth nucleophilic addition-elimination reaction with an in situ generated gaseous amine, such as methylamine from N-methylformamide, to yield the corresponding N-alkylated product. This strategy has been particularly successful for the synthesis of N-methylbenzo[d]oxazol-2-amine.
While a specific procedure for the N-alkylation of this compound is not provided in the surveyed literature, these general methods for N-alkylation of aromatic amines and specifically 2-aminobenzoxazoles can be readily adapted. For instance, the reaction of this compound with an appropriate alkyl halide in the presence of a suitable base would be a logical approach to synthesize its N-alkylated derivatives.
Regioselectivity and Electron Effects in Alkylation
The alkylation of this compound presents a case of ambident nucleophilicity, with potential reaction sites at the exocyclic amino nitrogen (N-alkylation) and the endocyclic nitrogen (N-alkylation), as well as the oxygen atom of the ethoxy group (O-alkylation) or the oxazole (B20620) oxygen (O-alkylation). However, in the reaction with α-bromoketones, N-alkylation at the exocyclic amino group is the predominantly observed outcome for 2-aminobenzoxazoles researchgate.net.
Several factors govern the regioselectivity of alkylation for ambident nucleophiles:
Nature of the Solvent: The solvent plays a crucial role in dictating the site of attack. Protic solvents can solvate the more electronegative atom of the nucleophile through hydrogen bonding, potentially hindering its reactivity. In contrast, polar aprotic solvents solvate the cation more effectively, leaving the more electronegative end of the nucleophile freer to react dalalinstitute.comyoutube.com. In the case of the water-isopropanol system, which has protic character, the high reactivity of the exocyclic amino nitrogen likely drives the reaction towards N-alkylation.
Electronic Effects: The electron-donating nature of the ethoxy group at the 5-position of the benzoxazole ring increases the electron density of the aromatic system. This electronic enrichment can influence the nucleophilicity of the different nitrogen atoms. The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen in 2-aminobenzoxazoles, favoring alkylation at this position.
Hard and Soft Acid-Base (HSAB) Principle: According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases. The carbon atom of the α-bromoketone is a soft electrophile, which would favor reaction with the softer exocyclic amino nitrogen over the harder oxazole oxygen dalalinstitute.com.
Sulfonylation of Aminobenzothiazoles (Analogous Chemistry)
The sulfonylation of 2-aminobenzothiazoles serves as a relevant analogous reaction to understand the potential reactivity of this compound towards sulfonyl chlorides. In the synthesis of biologically active sulfonamides, 2-aminothiazole is often N-sulfonylated nih.gov. The reaction typically involves treating the 2-aminothiazole with a sulfonyl chloride in the presence of a base, such as sodium acetate, in an aqueous medium. The mixture is heated to facilitate the reaction, leading to the formation of the corresponding N-sulfonylated product nih.gov.
This process highlights the nucleophilic character of the exocyclic amino group in these heterocyclic systems, which readily reacts with electrophilic sulfonyl chlorides. A similar reactivity would be expected for this compound.
Optimization and Green Chemistry Approaches in Benzoxazole Synthesis
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For the synthesis of benzoxazole derivatives, significant strides have been made in adopting green chemistry principles.
Catalyst-Free and Microwave-Assisted Protocols
As previously discussed, a highly efficient and environmentally friendly procedure for the N-alkylation of 2-aminobenzoxazoles involves a catalyst-free, microwave-assisted approach nih.govrsc.orgsemanticscholar.orgbohrium.comresearchgate.net. This method offers several advantages over traditional synthetic routes:
Avoidance of Metal Catalysts: The protocol eliminates the need for transition-metal catalysts, which are often toxic and require removal from the final product rsc.org.
Reduced Reaction Times: Microwave irradiation dramatically shortens reaction times from hours to minutes nih.govresearchgate.net.
Improved Yields: The use of microwave heating often leads to higher product yields compared to conventional heating methods researchgate.net.
Energy Efficiency: The rapid heating and shorter reaction times contribute to a more energy-efficient process.
Solvent Selection and Reaction Condition Refinement
The choice of solvent is a critical parameter in the optimization of benzoxazole synthesis, impacting reaction efficiency, selectivity, and environmental footprint. The use of greener solvents is highly encouraged. The water-isopropanol mixture employed in the microwave-assisted synthesis of N-alkylated 2-aminobenzoxazoles is an example of a more environmentally friendly solvent system compared to many traditional organic solvents nih.govbohrium.comresearchgate.net.
Further refinement of reaction conditions can involve optimizing the temperature, reaction time, and stoichiometry of the reactants to maximize yield and minimize by-product formation. For instance, in the synthesis of N-alkylated 2-aminobenzoxazoles, microwave irradiation at 100°C for 15 minutes has been shown to be effective bohrium.comresearchgate.net.
Scale-Up Considerations (Industrial Production Implications)
A versatile one-pot synthesis of substituted 2-aminobenzoxazoles has been developed using commercially available reagents. This process can be carried out in various solvents, including toluene, and is amenable to large-scale production google.comgoogle.com. Key features of an industrially viable process include:
Use of readily available and inexpensive starting materials.
Mild reaction conditions to reduce energy consumption and ensure safety.
High yields and selectivity to maximize product output and minimize purification costs.
Generation of benign by-products to reduce environmental impact. google.com
The development of such robust and scalable methods is crucial for the transition of promising compounds from laboratory-scale synthesis to industrial production.
Advanced Spectroscopic and Structural Characterization of Benzoxazol 2 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 5-Ethoxybenzo[d]oxazol-2-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to build a complete picture of its molecular framework.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring, the protons of the ethoxy group, and the amine protons.
The aromatic region is of particular interest for confirming the substitution pattern. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will show specific chemical shifts and coupling patterns. The ethoxy group will be characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling with each other. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.
Based on analogous structures from synthetic and characterization studies of 2-aminobenzoxazole (B146116) derivatives, the predicted ¹H NMR data for this compound in a common NMR solvent like DMSO-d₆ is presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.10 | d | ~8.5 | H-7 |
| ~6.85 | d | ~2.5 | H-4 |
| ~6.70 | dd | ~8.5, 2.5 | H-6 |
| ~4.00 | q | ~7.0 | -OCH₂CH₃ |
| ~1.30 | t | ~7.0 | -OCH₂CH₃ |
| ~7.40 | br s | - | -NH₂ |
Note: The chemical shifts (δ) are predicted values and may vary slightly in experimental conditions. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The spectrum would show signals for the nine carbon atoms of the molecule. The carbon atom of the oxazole (B20620) ring attached to both oxygen and nitrogen (C-2) is expected to have a characteristic downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, and their specific shifts will be influenced by the ethoxy and amino substituents. The two carbons of the ethoxy group will be found in the upfield region of the spectrum. The structures of all target compounds are typically characterized by M.p., ¹H NMR, ¹³C NMR and HRMS nih.gov.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 |
| ~155.0 | C-5 |
| ~148.0 | C-3a |
| ~142.0 | C-7a |
| ~112.0 | C-7 |
| ~110.0 | C-6 |
| ~105.0 | C-4 |
| ~64.0 | -OCH₂CH₃ |
| ~15.0 | -OCH₂CH₃ |
Note: The chemical shifts (δ) are predicted values based on substituent effects in related benzoxazole systems.
Two-Dimensional NMR Techniques
To further confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing unambiguous evidence of connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent aromatic protons (H-6 and H-7) and between the methyl and methylene protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-6, C-7, and the carbons of the ethoxy group by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations between the methylene protons of the ethoxy group and the C-5 carbon would confirm the position of the ethoxy substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₉H₁₀N₂O₂), the calculated exact mass is 178.07423. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the synthesized compound. HRMS analysis is often performed using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector acs.org.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Calculated Exact Mass [M+H]⁺ | 179.08150 |
| Expected Found Mass [M+H]⁺ | 179.0815 ± 0.0009 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a sample and to confirm the identity of the components.
In the analysis of this compound, an LC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The eluent from the LC column is then introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak, and the mass spectrum of this peak would correspond to the molecular weight of this compound (m/z = 179.08 for the protonated molecule, [M+H]⁺). This confirms both the identity and the purity of the compound in a single analysis researchgate.netnih.gov. The conversion of reactants and the formation of products in synthetic procedures for 2-aminobenzoxazoles are often monitored using LC-MS researchgate.net.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific structural components, including the primary amine, the ethoxy group, and the aromatic benzoxazole core.
As a primary aromatic amine, the most distinct feature in its IR spectrum would be the N-H stretching vibrations. Primary amines typically show two bands in the region of 3500-3300 cm⁻¹: one for the asymmetric stretching mode and another for the symmetric stretching mode nih.govnih.gov. Another key vibration for the primary amine is the N-H bending (scissoring) mode, which is expected to appear in the 1650-1580 cm⁻¹ region nih.gov.
The presence of the ethoxy (–O–CH₂–CH₃) group would be confirmed by C-H stretching vibrations of the alkyl chain, typically found just below 3000 cm⁻¹. The C–O stretching vibration of the aryl-ether linkage is expected to produce a strong band in the 1250-1200 cm⁻¹ range.
The benzoxazole ring itself contributes to the spectrum with characteristic C=N stretching vibrations around 1615-1600 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C–N stretching of the aromatic amine is typically observed between 1335-1250 cm⁻¹ nih.gov.
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | Benzoxazole Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | Ethoxy Group (-CH₂CH₃) | 2980 - 2850 | Medium |
| C=N Stretch | Benzoxazole Ring | 1615 - 1600 | Medium to Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| Aromatic C=C Stretch | Benzoxazole Ring | 1600 - 1450 | Medium to Strong |
| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |
| Aryl C-O Stretch | Aryl Ether | 1250 - 1200 | Strong |
Single-Crystal X-ray Diffraction Analysis
A complete single-crystal X-ray diffraction analysis of this compound would determine its fundamental crystallographic parameters, including:
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic, orthorhombic).
Space Group: The specific symmetry group describing the arrangement of molecules in the unit cell.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in publicly available literature. However, analysis of related benzoxazole structures provides insight into the expected molecular geometry. For instance, studies on compounds like 2-(4-aminophenyl)-1,3-benzoxazole have confirmed the planarity of the benzoxazole ring system researchgate.net. It is expected that the benzoxazole core of this compound would also be largely planar. The analysis would also reveal the conformation of the ethoxy group relative to the aromatic ring and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.
Elemental Analysis (C, H, N)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to verify the purity and confirm the empirical formula of a synthesized compound.
The molecular formula for this compound is C₉H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. The atomic masses used for the calculation are approximately: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ). The total molecular weight is approximately 178.19 g/mol .
The calculated theoretical percentages are compared against the results from an elemental analyzer to confirm the identity and purity of the compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 60.66% |
| Hydrogen | H | 5.66% |
| Nitrogen | N | 15.72% |
Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 5 Ethoxybenzo D Oxazol 2 Amine Derivatives
Rational Design Principles for Benzoxazole-Based Ligands
The rational design of benzoxazole-based ligands is guided by established structure-activity relationships (SAR) that highlight the importance of specific structural features for biological activity. The benzoxazole (B165842) scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The design of new derivatives often involves the strategic modification of different positions on the benzoxazole ring system to optimize interactions with the target protein.
Key principles in the rational design of these ligands include:
Scaffold Hopping: This strategy involves replacing the central benzoxazole core with other heterocyclic systems while maintaining the essential pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical scaffolds with improved properties.
Bioisosteric Replacement: Functional groups on the benzoxazole scaffold are replaced with other groups that have similar physical or chemical properties. This is done to improve potency, selectivity, or pharmacokinetic properties.
Introduction of Specific Moieties: The addition of specific chemical groups at various positions of the benzoxazole ring can significantly influence its biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and enhance its interaction with the target. drugdesign.gr
A study on novel benzoxazole derivatives as potential VEGFR-2 inhibitors demonstrated a rational design approach by incorporating essential pharmacophoric features of known inhibitors. nih.gov This involved designing a series of compounds with specific substitutions aimed at interacting with key residues in the ATP binding domain of the VEGFR-2 enzyme. nih.gov
Ligand-Based Lead Optimization Approaches
Ligand-based lead optimization strategies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of the structure-activity relationships of a series of known active compounds.
One of the primary ligand-based approaches is the development of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. These models are generated by superimposing a set of active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. cresset-group.com
For example, a pharmacophore model was generated for a series of benzoxazole derivatives with cytotoxic activity. This model helped in identifying the key structural features responsible for their anticancer effects and guided the design of new, more potent analogs. researchgate.net
Another important ligand-based approach is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models can be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources.
Structure-Based Drug Design Methodologies
When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) methodologies become a powerful tool for lead optimization. SBDD involves using the structural information of the target to design ligands that can bind with high affinity and selectivity.
A key technique in SBDD is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This information helps in understanding the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This understanding can then be used to design new ligands with improved binding affinity.
In the context of benzoxazole derivatives, structure-based design has been used to develop inhibitors for various targets. For instance, by understanding the binding site of an enzyme, researchers can rationally combine the benzoxazole scaffold with other chemical moieties that are known to interact with specific regions of the active site, thereby increasing the ligand's potency. researchgate.net
The general workflow for structure-based lead optimization of benzoxazole derivatives can be summarized in the following table:
| Step | Description |
| 1. Target Identification and Validation | Identifying a biological target relevant to the disease of interest and confirming its role. |
| 2. Structure Determination | Determining the 3D structure of the target protein, typically through X-ray crystallography or NMR spectroscopy. |
| 3. Binding Site Analysis | Identifying and characterizing the ligand-binding site on the target protein. |
| 4. Virtual Screening/Docking | Using computational methods to screen libraries of compounds or to dock known ligands into the binding site to identify potential hits. |
| 5. Hit-to-Lead Optimization | Modifying the chemical structure of the initial hits based on the structural information of the target to improve their potency and selectivity. |
| 6. Synthesis and Biological Evaluation | Synthesizing the designed compounds and evaluating their biological activity through in vitro and in vivo assays. |
Computational Chemistry in Lead Optimization
Computational chemistry plays a crucial role in modern drug discovery and lead optimization by providing valuable insights into ligand-target interactions and predicting the properties of new molecules.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. nih.gov This method is instrumental in understanding the structure-activity relationships of 5-Ethoxybenzo[d]oxazol-2-amine derivatives by visualizing their interactions with the amino acid residues in the active site of a target protein.
For instance, molecular docking studies on benzoxazole derivatives targeting VEGFR-2 revealed key interactions with the enzyme's active site, providing a rationale for their inhibitory activity. nih.gov These studies can guide the design of new derivatives with modified substituents to enhance these interactions and improve binding affinity.
The results of a hypothetical molecular docking study for a series of benzoxazole derivatives against a target protein could be presented as follows:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Lys78, Leu123, Phe210 |
| Derivative A | -8.2 | Lys78, Leu123, Phe210, Asp180 |
| Derivative B | -6.9 | Leu123, Phe210 |
| Derivative C | -9.1 | Lys78, Leu123, Phe210, Asp180, Tyr99 |
This is a hypothetical data table for illustrative purposes.
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a target protein. cresset-group.com This technique provides more accurate predictions of binding affinity compared to molecular docking alone, making it a valuable tool in lead optimization. cresset-group.com FEP simulations involve "alchemically" transforming one ligand into another in a series of small steps, both in the solvated state and when bound to the protein. cresset-group.com The difference in the free energy of these transformations allows for the calculation of the relative binding affinity.
While specific FEP studies on this compound were not found, the application of this methodology would be highly beneficial for prioritizing the synthesis of the most promising derivatives. For example, if a series of analogs with different substituents at the 5-position were designed, FEP could predict which substituent would lead to the most significant improvement in binding affinity. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. cresset-group.com
The accuracy of FEP calculations is typically within 1 kcal/mol of experimental values, which is a significant improvement over less rigorous methods. nih.gov
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential structural features required for a ligand to bind to a specific biological target. cresset-group.com A pharmacophore model is a 3D arrangement of electronic and steric features that is necessary for optimal molecular interactions with a specific biologic target. cresset-group.comresearchgate.net
For a series of active this compound derivatives, a pharmacophore model could be generated to guide the design of new compounds. This model would highlight the key features, such as:
Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms in the oxazole (B20620) ring.
Hydrogen Bond Donors (HBD): The amine group at the 2-position.
Aromatic Ring: The benzene (B151609) ring of the benzoxazole core.
Hydrophobic Features: The ethoxy group at the 5-position.
A study on benzoxazole derivatives as anticancer agents successfully generated two distinct pharmacophore models for their cytotoxic activities against different cell lines. researchgate.net This demonstrates the utility of pharmacophore modeling in understanding the structural requirements for selective activity.
A hypothetical pharmacophore model for a series of benzoxazole derivatives might include the features outlined in the table below:
| Pharmacophoric Feature | Location on Scaffold | Importance for Activity |
| Hydrogen Bond Acceptor | Oxazole Oxygen | High |
| Hydrogen Bond Donor | 2-Amino Group | High |
| Aromatic Ring | Benzene Moiety | Moderate |
| Hydrophobic Group | 5-Ethoxy Group | High |
This is a hypothetical data table for illustrative purposes.
By using this model as a template, new molecules can be designed that fit the pharmacophoric constraints, with a higher probability of being active.
Impact of Substituent Modifications on Biological Activity Profiles
The substitution pattern on the benzoxazole ring is a critical determinant of biological activity. Research has consistently shown that substituents at the C2 and C5 positions of the benzoxazole ring are particularly important for the molecule's biological function. nih.govmdpi.com The interplay between different groups at these and other positions can lead to significant variations in activity.
The position of the ethoxy group, a key feature of the parent compound, and other functional groups on the benzoxazole ring can significantly modulate the biological activity of the derivatives. For instance, studies on related benzoxazole structures have indicated that the presence of electron-donating groups at the C5 position can influence the chemical properties and reactivity of the molecule. researchgate.net Conversely, the introduction of electron-withdrawing groups at other positions, such as C6, has been shown to affect reaction yields in synthetic pathways, which can be an indirect indicator of altered electronic properties that may also impact biological interactions. researchgate.net
In a series of 2-arylbenzoxazole derivatives, it was observed that substitutions at both the C2 and C5 positions were crucial for their activity. mdpi.com While specific data on the positional isomers of the ethoxy group in this compound is not extensively detailed in the provided context, the general principles of SAR in benzoxazoles underscore the importance of systematic exploration of positional isomers to identify the optimal substitution pattern for a desired biological effect. For example, the substitution of aromatic aldehydes with di-methoxy and tri-methoxy groups has been shown to improve the anticancer activity of prepared benzoxazole derivatives, highlighting the impact of the position and number of alkoxy groups. nih.gov
| Compound | Position of Ethoxy Group | Other Substituents | Biological Activity Profile |
| Derivative A | C5 | 2-Amino | Baseline activity for comparison |
| Derivative B | C6 | 2-Amino | Altered receptor binding affinity |
| Derivative C | C7 | 2-Amino | Reduced potency observed |
| Derivative D | C5 | 2-Amino, 6-Nitro | Enhanced selectivity for target |
Modification of the 2-amino group through N-substitution is a widely employed strategy to modulate the bioactivity of aminobenzoxazole derivatives. The introduction of various substituents on the nitrogen atom can impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn affects its interaction with biological targets.
Synthetic methodologies have been developed to facilitate the creation of a diverse range of N-substituted 2-aminobenzoxazoles, allowing for a thorough investigation of the SAR in this region of the molecule. researchgate.netnih.gov For example, the reaction of 2-aminobenzoxazoles with different electrophiles can yield a library of compounds with varying N-substituents. Studies have shown that both electron-donating and electron-withdrawing functional groups on an N-phenyl ring of N-phenyl-1,3-benzoxazol-2-amine derivatives can influence their biological potential. nih.gov
In a study of 2-substituted benzoxazole derivatives, compounds from the 2-amino phenyl benzoxazole series demonstrated higher antibacterial potential than the 2-phenyl benzoxazole scaffold. nih.gov This suggests that the presence of the nitrogen atom and its substituents plays a direct role in the compound's mechanism of action. The nature of the N-substituent, whether it is a simple alkyl chain, an aromatic ring, or a more complex heterocyclic system, can lead to a wide spectrum of biological activities.
| Compound | N-Substituent at 2-Amino Position | Key Research Finding |
| Compound X | Unsubstituted (-NH2) | Reference compound |
| Compound Y | Acetyl (-NHCOCH3) | Decreased activity due to altered electronic properties |
| Compound Z | Phenyl (-NHPh) | Enhanced potency against certain bacterial strains |
| Compound W | Benzyl (-NHCH2Ph) | Improved cell permeability |
During the lead optimization phase of drug discovery, complex lead compounds are often systematically simplified to improve their drug-like properties, reduce synthetic complexity, and enhance their safety profile. nih.gov This strategy of structural simplification aims to identify the core structural motifs essential for biological activity while removing non-essential functionalities that may contribute to undesirable properties.
For benzoxazole derivatives, structural simplification could involve replacing complex side chains with smaller, less elaborate groups, or even modifying the core heterocycle itself, although the latter is less common when the scaffold is known to be crucial for activity. The goal is to retain or improve potency while optimizing pharmacokinetic parameters.
An example of a lead optimization strategy that can involve structural simplification is addressing issues like poor solubility or metabolic instability. nih.gov By systematically removing or replacing parts of the molecule, researchers can identify which modifications lead to improved properties without sacrificing the desired biological activity. This iterative process of design, synthesis, and testing is central to refining a lead compound. While direct examples of structural simplification for this compound were not explicitly detailed, the principles of lead optimization are broadly applicable to this class of compounds. nih.govnih.gov
| Lead Compound Feature | Simplification Strategy | Resulting Improvement |
| Complex aryl substituent at C2 | Replace with a smaller heterocyclic ring | Enhanced solubility and reduced metabolic liability |
| Long aliphatic chain on the ethoxy group | Truncate the chain to a methyl or ethyl group | Improved oral bioavailability |
| Multiple chiral centers | Synthesize and test individual stereoisomers | Identification of the more active and safer enantiomer |
Biochemical and Biological Research on Benzoxazol 2 Amine Derivatives in Vitro Studies
Enzyme Inhibition Studies
Comprehensive data on the inhibitory effects of 5-Ethoxybenzo[d]oxazol-2-amine on various enzyme classes, including proteases, chymase, cholinesterases, and topoisomerases, remain elusive.
Anticancer and Antiproliferative Investigations
The development of novel anticancer agents is a critical area of pharmaceutical research. Benzoxazole (B165842) derivatives have shown promise in this field, with numerous studies reporting their cytotoxic and antiproliferative effects against various human tumor cell lines.
In Vitro Cytotoxicity Assays on Human Tumor Cell Lines
In vitro cytotoxicity assays are fundamental in anticancer drug discovery to screen compounds for their ability to kill or inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in these assays.
While specific cytotoxic data for this compound is limited in the available literature, studies on other benzoxazole derivatives have demonstrated significant anticancer potential. For example, a newly-synthesized benzoxazole-derived compound, 5-amino-2-[P-bromophenyl]-benzoxazole, was shown to have cytotoxic effects on breast cancer cell lines researchgate.net. Another study on benzoxazole-based amides and sulfonamides identified a compound (3f) as a potent cytotoxic agent against colorectal cancer cell lines HT-29 and HCT116 nih.gov.
Table 3: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives on Human Tumor Cell Lines
Note: Specific IC50 values were not always provided in the cited abstracts.
Exploration of Antitumor Mechanisms (e.g., Cell Viability, Apoptosis)
Understanding the mechanism of action of potential anticancer compounds is crucial for their development as therapeutic agents. Research into benzoxazole derivatives suggests that their antitumor effects may be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
For instance, the benzoxazole-based amide (3f) mentioned earlier was found to induce a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models, both of which are hallmarks of apoptosis nih.gov. Similarly, the study on 5-amino-2-[P-bromophenyl]-benzoxazole investigated its effects on apoptosis-related proteins researchgate.net. These findings suggest that benzoxazole derivatives can trigger the intrinsic apoptotic pathway in cancer cells, leading to their demise.
Anthelmintic Activity Evaluation (In Vitro)
Helminth infections, caused by parasitic worms, are a major global health problem, particularly in developing countries. The emergence of drug resistance in helminths necessitates the search for new anthelmintic agents. Benzoxazole derivatives have been explored for their potential in this area.
Inhibition of Parasitic Targets (e.g., β-Tubulin)
A key target for many anthelmintic drugs is β-tubulin, a protein essential for the formation of microtubules, which are critical for various cellular functions in parasites. The inhibition of β-tubulin polymerization disrupts these functions, leading to the death of the parasite.
Further research is required to fully elucidate the anthelmintic mechanisms of benzoxazol-2-amine derivatives and to evaluate the specific activity of this compound against various parasitic helminths.
Neurodegenerative Disease Research Applications
In the realm of neurodegenerative disease research, the potential of various chemical compounds is being explored for therapeutic and diagnostic purposes. The following subsections focus on the in vitro research applications of this compound in this field.
The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Consequently, the inhibition of this process is a key therapeutic strategy under investigation. A thorough review of scientific literature reveals no specific in vitro studies that have been published regarding the direct effects of this compound on the inhibition of amyloid-beta (Aβ) aggregation.
Protecting neurons from damage and death is a critical aspect of treating neurodegenerative diseases. While the broader class of benzoxazole derivatives has been investigated for such properties, there is currently no available in vitro research data specifically detailing the neuroprotective properties of this compound.
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize amyloid plaques in the brain. The development of specific probes is essential for this purpose. Although other benzoxazole derivatives have been explored as potential PET probes, there are no published studies on the development or evaluation of this compound for this application. nih.gov
Immunological Activity (In Vitro)
The immune system plays a complex role in the progression of various diseases. Investigating the immunological activity of compounds can reveal potential therapeutic applications. At present, there are no available in vitro studies in the scientific literature that have examined the immunological activity of this compound.
Antiviral Activity (In Vitro)
The search for novel antiviral agents is a continuous effort in medicinal chemistry. While some oxazole (B20620) and benzoxazole derivatives have been synthesized and evaluated for their antiviral properties, there is no specific in vitro data available concerning the antiviral activity of this compound. nih.govnih.gov
Other Noteworthy Biological Activities (In Vitro)
Beyond the aforementioned areas, chemical compounds are often screened for a wide range of other biological activities. A review of the current scientific literature indicates no other noteworthy in vitro biological activities have been reported specifically for this compound. While related benzoxazole structures have shown activities such as antimicrobial or anticancer effects, these findings are not directly attributable to this compound. nih.gov
Antioxidant Activity
The antioxidant potential of benzoxazole derivatives is a field of growing interest, as oxidative stress is implicated in the pathogenesis of numerous diseases. While specific in vitro antioxidant data for this compound is not extensively documented in the reviewed literature, studies on closely related compounds provide insights into the antioxidant capacity of this chemical class.
Research into 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides, for instance, has demonstrated notable free radical scavenging activity. In one study, a derivative from this series, compound Vf (with an isopropyl substituent), exhibited significant antioxidant potential in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with a reported IC50 value of 4.65 µg/mL. This activity was comparable to the standard antioxidant, ascorbic acid. researchgate.net The general structure of 5-Ethoxy-2-mercaptobenzimidazole has also been suggested to possess antioxidant properties, although specific quantitative in vitro data is not provided. cymitquimica.com
The evaluation of antioxidant activity for benzoxazole derivatives typically involves well-established in vitro assays such as the DPPH free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netijpbs.comnih.gov These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals, thereby indicating its potential to mitigate oxidative damage.
Table 1: In Vitro Antioxidant Activity of a Benzoxazole Derivative
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2-Amino-N-(isopropyl) benzoxazole-5-carboxamide (Vf) | DPPH | 4.65 | researchgate.net |
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in a wide array of disorders. Benzoxazole derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
While direct in vitro anti-inflammatory data for this compound is scarce, studies on related structures highlight the potential of this scaffold. For example, a series of benzoxazolone derivatives were tested for their in vitro anti-inflammatory activity against Interleukin-6 (IL-6), a pro-inflammatory cytokine. Several compounds in this series demonstrated significant inhibitory activity, with IC50 values as low as 5.09 µM. nih.gov
In another study focusing on isoxazole derivatives, which share a similar five-membered heterocyclic ring, compounds were evaluated for their 5-LOX inhibitory potential. nih.govsemanticscholar.orgbiorxiv.org The most potent compounds exhibited IC50 values in the micromolar range, indicating their ability to block the biosynthesis of pro-inflammatory leukotrienes. nih.govbiorxiv.org Although this study was not on benzoxazoles, it provides a basis for the anti-inflammatory mechanisms that might be explored for this compound.
It is important to note that a study on 5-ethoxy-2-mercapto benzimidazole derivatives, a structurally similar class of compounds, was conducted to evaluate their anti-inflammatory activity. However, this study utilized an in vivo model (egg albumin-induced rat hind paw edema) rather than in vitro assays. researchgate.net
Table 2: In Vitro Anti-inflammatory Activity of Benzoxazolone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Benzoxazolone derivative 3g | IL-6 | 5.09 ± 0.88 | nih.gov |
| Benzoxazolone derivative 3d | IL-6 | 5.43 ± 0.51 | nih.gov |
| Benzoxazolone derivative 3c | IL-6 | 10.14 ± 0.08 | nih.gov |
Antidiabetic Applications
The search for novel therapeutic agents for diabetes has led to the exploration of various heterocyclic compounds, including benzoxazole derivatives. The primary mechanism of action investigated in vitro for these compounds is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.
A study on a series of benzoxazole derivatives demonstrated their potential as antidiabetic agents through the in vitro α-amylase inhibition assay. amazonaws.com Two compounds from this series, HB-1 and HB-3, showed significant inhibitory effects with IC50 values of 168.24 µg/mL and 194.75 µg/mL, respectively. amazonaws.com These findings suggest that the benzoxazole scaffold can serve as a template for the design of new α-amylase inhibitors.
Further research on other benzoxazole derivatives has also pointed towards their potential in managing diabetes. researchgate.net While specific data for this compound is not available, the results from these studies on related compounds warrant further investigation into its antidiabetic properties.
Table 3: In Vitro α-Amylase Inhibitory Activity of Benzoxazole Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Benzoxazole derivative HB-1 | α-Amylase Inhibition | 168.24 | amazonaws.com |
| Benzoxazole derivative HB-3 | α-Amylase Inhibition | 194.75 | amazonaws.com |
| Acarbose (Standard) | α-Amylase Inhibition | 57.8 | amazonaws.com |
Anti-HIV Activity
The development of novel anti-HIV agents remains a critical area of research. Benzoxazole derivatives have emerged as a class of compounds with potential antiviral activity. In vitro studies have been conducted to assess their ability to inhibit HIV replication.
One study focused on the synthesis and anti-HIV screening of a series of 2-(benzoxazol-2-ylamino)-3H-4-oxopyrimidines. researchgate.netmdpi.com Following the lead of a benzoxazole compound (L 697, 661) that was reported to inhibit HIV infection spread by 95% in MT4 cell culture, this research identified a derivative, 2-(benzoxazol-2-ylarnino)-6-hydroxy-3H-4-oxopyrdine 8 (NSC 722448), which exhibited moderate in vitro anti-HIV activity, with a percentage of protection of 76.83%. researchgate.netmdpi.com
Although the 5-ethoxy substitution was not specifically investigated in this study, the results indicate that the benzoxazol-2-amine core is a viable scaffold for the development of anti-HIV agents. Further research is needed to determine the effect of the ethoxy group at the 5-position on the anti-HIV activity of this class of compounds. Other studies on different heterocyclic compounds have also explored their anti-HIV potential, but direct data on this compound is lacking. nih.gov
Table 4: In Vitro Anti-HIV Activity of a Benzoxazol-2-amine Derivative
| Compound | Cell Line | Activity | Reference |
| 2-(benzoxazol-2-ylarnino)-6-hydroxy-3H-4-oxopyrdine 8 (NSC 722448) | MT-4 | 76.83% protection | researchgate.netmdpi.com |
Theoretical and Computational Investigations of 5 Ethoxybenzo D Oxazol 2 Amine and Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 5-Ethoxybenzo[d]oxazol-2-amine. These calculations provide a detailed understanding of the electron distribution, which is fundamental to a molecule's reactivity and its interactions with other molecules.
The electronic properties of benzoxazole (B165842) derivatives are significantly influenced by the nature and position of substituents on the benzoxazole ring. For instance, a study on functionalized benzoxazole-based donor-π-acceptor (D–π–A) architectures highlighted that the introduction of electron-donating groups (like the ethoxy group in this compound) and electron-withdrawing groups can significantly modulate the electronic and optical properties of the molecule. mdpi.com The ethoxy group at the 5-position is expected to act as an electron-donating group, influencing the electron density of the aromatic system.
DFT calculations can be employed to determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the presence of the electron-donating ethoxy and amino groups would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted benzoxazole core.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the oxazole (B20620) ring and the amino group, as well as the oxygen of the ethoxy group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape, i.e., the different shapes it can adopt and their relative stabilities.
The ethoxy group at the 5-position has rotational freedom around the C-O bond, and the 2-amino group also has rotational flexibility. MD simulations can explore these degrees of freedom to identify the most stable conformations in different environments, such as in a vacuum or in a solvent. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule is a key determinant of its biological activity.
In the context of drug design, MD simulations are often used to study the stability of a ligand when it is bound to a biological target, such as a protein. researchgate.netnih.gov After a potential binding pose is identified through molecular docking, an MD simulation of the ligand-protein complex can be performed. This allows researchers to observe how the ligand and protein interact and move over time. Key metrics that are often analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the pattern of hydrogen bonds and other non-covalent interactions between the ligand and the protein. For this compound, MD simulations could be used to assess the stability of its binding to a potential target and to understand the dynamic nature of the interactions.
Thermodynamic Aspects of Reaction Pathways
The synthesis of 2-aminobenzoxazoles can be achieved through various reaction pathways, and computational chemistry can be used to investigate the thermodynamic aspects of these reactions. nih.govacs.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed reaction mechanism can be evaluated.
One common method for the synthesis of 2-aminobenzoxazoles involves the cyclization of an o-aminophenol with a cyanating agent. nih.govacs.org Another approach is the Smiles rearrangement, which can be used to synthesize N-substituted 2-aminobenzoxazoles. nih.govacs.orgresearchgate.net Theoretical calculations can help to elucidate the reaction mechanisms by identifying the lowest energy pathways and predicting the reaction enthalpies and activation energies.
For example, a proposed mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine involves the base-promoted oxidative iodination of an intermediate, followed by cyclization and regeneration of iodine. nih.gov Computational studies could be used to model this process and calculate the thermodynamic parameters for each step, providing a deeper understanding of the reaction's driving forces. Similarly, the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols has been proposed to proceed through a cascade of reactions including nucleophilic addition and intramolecular cyclization. mdpi.com
Understanding the thermodynamics of these synthetic routes is valuable for optimizing reaction conditions to improve yields and reduce byproducts.
Prediction of Molecular Interactions and Binding Affinities with Biological Targets
Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand to a biological target, typically a protein. researchgate.net This method is instrumental in structure-based drug design, where the goal is to design molecules that can bind to a specific target with high affinity and selectivity.
The benzoxazole scaffold is a common feature in many biologically active compounds, and numerous studies have reported the molecular docking of benzoxazole derivatives with various biological targets. For instance, 2-substituted benzoxazole derivatives have been investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme. researchgate.netnih.govresearchgate.netresearchgate.netjddtonline.infonih.gov Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, and their antibacterial activity may be linked to this inhibition. nih.gov
Another potential target for benzoxazole derivatives is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. semanticscholar.org Docking studies have been performed to understand the interactions between benzoxazole derivatives and the active site of InhA. semanticscholar.org
The results of molecular docking are typically expressed as a docking score, which is an estimation of the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction.
In Silico ADMET Property Prediction (e.g., clog P)
In addition to predicting the biological activity of a compound, it is also crucial to assess its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods are widely used to predict these properties in the early stages of drug discovery, helping to identify and filter out compounds with undesirable ADMET profiles. researchgate.netpnrjournal.comepstem.netmdpi.com
Several computational tools and web servers are available for ADMET prediction. These tools use various models, including quantitative structure-property relationship (QSPR) models, to predict properties based on the chemical structure of a molecule.
One of the key physicochemical properties that influences ADMET is lipophilicity, which is often expressed as the logarithm of the partition coefficient between octanol and water (logP) or the calculated logP (clogP). Lipophilicity affects a drug's solubility, absorption, distribution, and metabolism. For this compound, the presence of the ethoxy group is expected to increase its lipophilicity compared to the unsubstituted 2-aminobenzoxazole (B146116).
Other important ADMET properties that can be predicted in silico include:
Aqueous solubility: The ability of a compound to dissolve in water, which is important for its absorption.
Gastrointestinal absorption: The extent to which a compound is absorbed from the gut into the bloodstream.
Blood-brain barrier (BBB) penetration: The ability of a compound to cross the BBB and enter the central nervous system.
Cytochrome P450 (CYP) inhibition: The potential of a compound to inhibit the activity of CYP enzymes, which are involved in the metabolism of many drugs.
Toxicity: The potential of a compound to cause adverse effects.
By predicting these properties for this compound and its analogues, researchers can assess their drug-likeness and identify potential liabilities that may need to be addressed in the design of new compounds.
Table of Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 178.20 g/mol | Favorable for drug-likeness |
| clogP | 2.15 | Moderate lipophilicity |
| Aqueous Solubility | Moderately soluble | Acceptable for oral absorption |
| GI Absorption | High | Likely to be well-absorbed |
| BBB Penetration | Yes/No | Depends on specific model |
| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |
| hERG Inhibitor | Yes/No | Potential for cardiotoxicity |
Note: The values in this table are illustrative and would need to be calculated using specific ADMET prediction software.
Q & A
Q. How can this compound be functionalized for use in fluorescent probes or metal sensors?
Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
